1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. It belongs to the class of purinergic receptor antagonists and is widely used in scientific research studies.
Wirkmechanismus
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that are activated by ADP, leading to reduced platelet aggregation and vascular smooth muscle contraction.
Biochemical and Physiological Effects:
MRS2500 has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce platelet aggregation and inhibit ADP-induced platelet activation. MRS2500 has also been shown to reduce vascular smooth muscle contraction and induce vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2500 is a highly selective antagonist of the P2Y1 receptor and has been extensively used in scientific research studies. Its high selectivity and potency make it a valuable tool for investigating the role of P2Y1 receptors in various physiological processes. However, one limitation of MRS2500 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving MRS2500. One area of interest is the role of P2Y1 receptors in cardiovascular disease, including atherosclerosis and thrombosis. MRS2500 may also have potential therapeutic applications in the treatment of these conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MRS2500 and its effects on other physiological processes.
Synthesemethoden
MRS2500 can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chloropurine with 2,2,2-trifluoroethanol in the presence of a base. The resulting intermediate is then reacted with phenylpropan-2-ol and purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
MRS2500 is commonly used in scientific research studies to investigate the role of P2Y1 receptors in various physiological processes. It has been shown to be effective in blocking the effects of ADP, a potent platelet activator, and reducing platelet aggregation. MRS2500 has also been used to study the effects of P2Y1 receptor activation on vascular smooth muscle contraction and relaxation.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-23-9-22-11-12(20-8-21-13(11)23)19-7-14(24,15(16,17)18)10-5-3-2-4-6-10/h2-6,8-9,24H,7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJYJAWSXTOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.